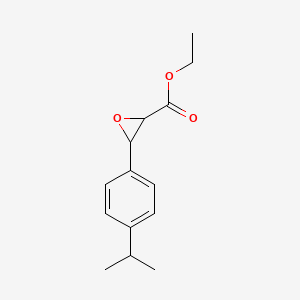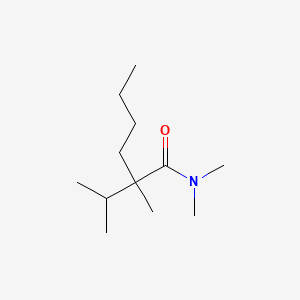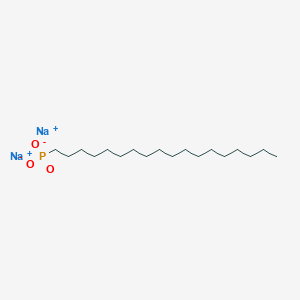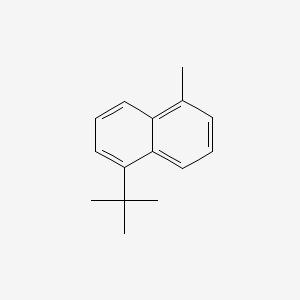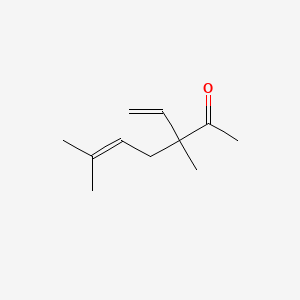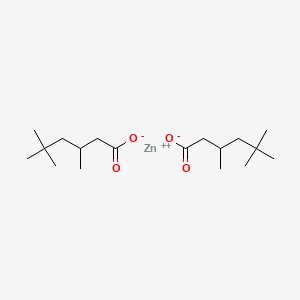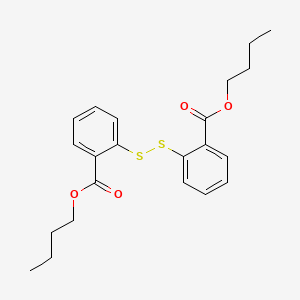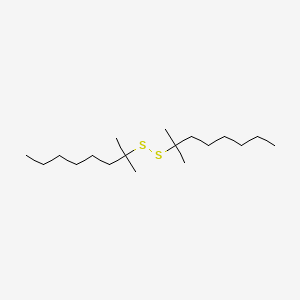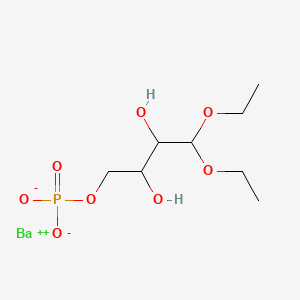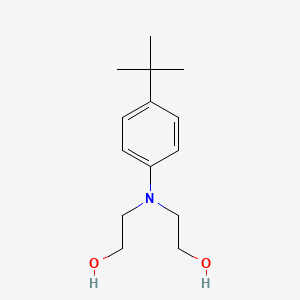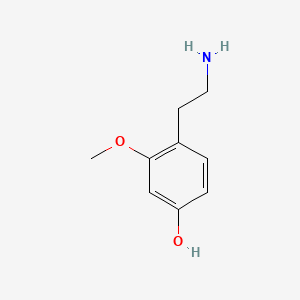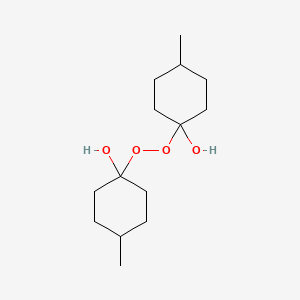
1,1'-Dioxybis(methylcyclohexan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dioxybis(methylcyclohexan-1-ol) is an organic compound with the molecular formula C14H28O4 and a molecular weight of 260.36972 . This compound is characterized by the presence of two cyclohexane rings, each substituted with a hydroxyl group and connected through an oxygen bridge. It is a white crystalline solid with specific physical and chemical properties that make it useful in various applications.
Preparation Methods
The synthesis of 1,1’-Dioxybis(methylcyclohexan-1-ol) typically involves the reaction of methylcyclohexanol with an oxidizing agent to form the desired dioxy compound. One common method includes the use of hydrogen peroxide in the presence of a catalyst to facilitate the formation of the oxygen bridge between the two cyclohexane rings . Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,1’-Dioxybis(methylcyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Dioxybis(methylcyclohexan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Dioxybis(methylcyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The oxygen bridge between the cyclohexane rings can also participate in various chemical reactions, affecting the overall behavior of the compound in different environments .
Comparison with Similar Compounds
1,1’-Dioxybis(methylcyclohexan-1-ol) can be compared with other similar compounds, such as:
1,1’-Dioxybis(cyclohexanol): Similar structure but without the methyl groups.
1,1’-Dioxybis(ethylcyclohexanol): Similar structure with ethyl groups instead of methyl groups.
1,1’-Dioxybis(propylcyclohexanol): Similar structure with propyl groups instead of methyl groups. The uniqueness of 1,1’-Dioxybis(methylcyclohexan-1-ol) lies in its specific substitution pattern, which can influence its reactivity and applications.
Properties
CAS No. |
49796-88-5 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
1-(1-hydroxy-4-methylcyclohexyl)peroxy-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C14H26O4/c1-11-3-7-13(15,8-4-11)17-18-14(16)9-5-12(2)6-10-14/h11-12,15-16H,3-10H2,1-2H3 |
InChI Key |
JMTWVTZOZINWIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(O)OOC2(CCC(CC2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


